5-Bromo-3-nitro-1H-indole
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Overview
Description
5-Bromo-3-nitro-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the fifth position and a nitro group at the third position on the indole ring. This specific substitution pattern imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-bromo-3-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This suggests that this compound could potentially influence similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-1H-indole typically involves the bromination of 3-nitroindole. One common method is the electrophilic aromatic substitution reaction where 3-nitroindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the fifth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Oxidation: The indole ring can be oxidized to form oxindole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Major Products Formed:
Reduction: 5-Bromo-3-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxindole derivatives.
Scientific Research Applications
5-Bromo-3-nitro-1H-indole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique electronic properties.
Comparison with Similar Compounds
5-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroindole: Lacks the bromine atom, affecting its electronic properties and reactivity.
5-Chloro-3-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 5-Bromo-3-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which impart distinct electronic and steric properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFUDPGQYOPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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